molecular formula C18H15ClN2S B5522879 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5522879
M. Wt: 326.8 g/mol
InChI Key: JYRVEIIBDQITON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves complex organic reactions. For instance, Kumar et al. (2007) synthesized a series of compounds starting from N-Chloroacetyl-5-bromoanthranilic acid through multiple steps involving cyclization and substitution reactions to yield various bromoquinazolinones with anti-inflammatory properties (Kumar, Rajput, & Bhati, 2007). Although the specific synthesis of "2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline" is not detailed, similar synthetic routes may involve key steps such as chloroacylation, cyclization, and aromatic substitution.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be quite complex. For example, Pawar et al. (2011) analyzed the crystal structure of a related tetrahydroisoquinoline compound, noting features such as the dihedral angles between the rings and the conformation of the nitrogen-containing ring (Pawar, Katharigatta, Govender, Kruger, & Maguire, 2011). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the significant applications of derivatives similar to 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is in the synthesis of compounds with potential antibacterial properties. For example, Dabholkar and Tripathi (2011) synthesized compounds with structures similar to the query chemical, which showed antimicrobial activity against various bacteria, such as E. coli and S. aureus, using the disc diffusion method (Dabholkar & Tripathi, 2011).

Anticancer Agents

The synthesis and characterization of isoquinoline derivatives have been researched for their potential application as anticancer agents. Fang et al. (2016) worked on synthesizing novel compounds with an isoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Synthesis and Characterization for Antimicrobial Activity

Similarly, Desai et al. (2007) and Desai et al. (2011) synthesized new compounds including isoquinoline derivatives, which were screened for their antibacterial and antifungal activities (Desai et al., 2007), (Desai et al., 2011).

Application in Photochromic Systems

In the field of photochemistry, Yang et al. (2012) explored the use of compounds containing isoquinoline structures in photochromic systems. They studied the thermal stability of these systems in various solvents, contributing to the understanding of photochromic performance in different environments (Yang et al., 2012).

Antiepileptic Research

In neurological research, Russo et al. (2008) investigated the effects of a compound structurally related to the query chemical as a noncompetitive AMPA receptor antagonist in an animal model of epilepsy. Their findings suggested potential applications in the treatment of absence epilepsy (Russo et al., 2008).

Synthesis in Organic Chemistry

Hall and Taurins (1966) explored the synthesis of thiazoloisoquinolines, contributing to the understanding of the chemical synthesis and properties of compounds related to the query chemical (Hall & Taurins, 1966), (Hall & Taurins, 1966).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized quinazolinone derivatives, including structures similar to the query chemical, and evaluated their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c19-16-7-5-14(6-8-16)17-12-22-18(20-17)21-10-9-13-3-1-2-4-15(13)11-21/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVEIIBDQITON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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